4-Methyl-2-(trichloromethyl)-1,3-dioxolane 4-Methyl-2-(trichloromethyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 4353-02-0
VCID: VC18398924
InChI: InChI=1S/C5H7Cl3O2/c1-3-2-9-4(10-3)5(6,7)8/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C5H7Cl3O2
Molecular Weight: 205.46 g/mol

4-Methyl-2-(trichloromethyl)-1,3-dioxolane

CAS No.: 4353-02-0

Cat. No.: VC18398924

Molecular Formula: C5H7Cl3O2

Molecular Weight: 205.46 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(trichloromethyl)-1,3-dioxolane - 4353-02-0

Specification

CAS No. 4353-02-0
Molecular Formula C5H7Cl3O2
Molecular Weight 205.46 g/mol
IUPAC Name 4-methyl-2-(trichloromethyl)-1,3-dioxolane
Standard InChI InChI=1S/C5H7Cl3O2/c1-3-2-9-4(10-3)5(6,7)8/h3-4H,2H2,1H3
Standard InChI Key YNEGMVUIENQSCP-UHFFFAOYSA-N
Canonical SMILES CC1COC(O1)C(Cl)(Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-methyl-2-(trichloromethyl)-1,3-dioxolane is C₅H₅Cl₃O₂, with a molar mass of 215.45 g/mol. The dioxolane ring adopts a puckered conformation, stabilized by the electron-withdrawing trichloromethyl group and the methyl substituent. Key physicochemical properties include:

  • Boiling point: 180–200°C (under reduced pressure)

  • Solubility: Miscible with organic solvents like toluene and dichloromethane; insoluble in water .

  • Stability: Prone to decomposition under acidic conditions, necessitating neutralization during purification .

The trichloromethyl group significantly lowers the electron density at the adjacent oxygen atoms, making the compound susceptible to nucleophilic attacks and thermal rearrangements .

Synthesis and Manufacturing Processes

Reaction Pathway

The synthesis of 4-methyl-2-(trichloromethyl)-1,3-dioxolane involves a multi-step process:

  • Formation of 2-trichloromethyl-4-chloromethyl-1,3-dioxolane: Chloral reacts with acetoin in the presence of pyridine, forming a chlorinated intermediate .

  • Dehydrochlorination: Treatment with alcoholic potassium hydroxide removes HCl, yielding 2-trichloromethyl-4-methylene-1,3-dioxolane .

  • Catalytic Rearrangement: Heating the methylene derivative with an alkaline clay catalyst (e.g., Linde molecular sieve 13X) at 150–250°C induces a -sigmatropic rearrangement, producing 4-methyl-2-(trichloromethyl)-1,3-dioxolane .

Optimization Parameters

Critical parameters for high yield and purity include:

ParameterOptimal RangeImpact on Yield
Catalyst loading10–50 g per moleMaximizes rearrangement efficiency
Reaction temperature165–200°CBalances kinetics and decomposition
Reaction time10–60 minutesPrevents over-reaction to polymeric byproducts
Cooling rateRapid quenching to 25°CMinimizes retro-Diels-Alder reactions

Distillation under vacuum with sodium bicarbonate ensures the removal of acidic degradation products, which otherwise catalyze resinification .

Reactivity and Functional Transformations

The trichloromethyl group enables diverse reactivity:

  • Nucleophilic substitution: Chlorine atoms can be replaced by alkoxy or amine groups under basic conditions.

  • Thermal decomposition: At temperatures exceeding 250°C, the compound decomposes into chloroform and carbonyl fragments .

  • Polymerization: In the presence of Lewis acids, it forms polydioxolanes with high thermal stability .

Notably, the compound resists hydrolysis in neutral aqueous media but degrades rapidly under acidic or alkaline conditions, releasing chloral and methanol .

Industrial and Research Applications

Intermediate in Fine Chemical Synthesis

4-Methyl-2-(trichloromethyl)-1,3-dioxolane is a precursor to:

  • 2-Trichloromethyl-4-methyl-1,3-dioxole: A monomer for high-performance polymers with low dielectric constants .

  • Chlorinated solvents: Through controlled decomposition into chloroform and dichloromethane.

Material Science Applications

Polymers derived from this compound exhibit:

  • High glass transition temperatures (>200°C) due to rigid dioxolane rings.

  • Flame retardancy imparted by chlorine content.

Comparative Analysis with Related Dioxolanes

CompoundKey Structural FeatureReactivity Profile
4-Methyl-1,3-dioxolaneMethyl group onlyLow reactivity; solvent
2-Trichloromethyl-1,3-dioxoleUnsaturated dioxole ringHigh polymerization activity
4-Chloromethyl derivativeChloromethyl substituentProne to nucleophilic substitution

The trichloromethyl group in 4-methyl-2-(trichloromethyl)-1,3-dioxolane uniquely balances reactivity and stability, enabling its use in controlled syntheses .

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